N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
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Overview
Description
Starting Material: Benzoisothiazole derivative
Reaction: Acylation with acetic anhydride or acetyl chloride.
Conditions: Performed in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
Attachment of Dimethylamino Phenyl Group:
Starting Material: Acetamide-substituted benzoisothiazole
Reaction: Nucleophilic substitution with 4-(dimethylamino)phenylamine.
Conditions: Conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the benzoisothiazole ring, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the benzoisothiazole moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or aminated products depending on the substituent introduced.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide typically involves multi-step organic reactions
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Preparation of Benzoisothiazole Core:
Starting Material: 2-aminobenzenesulfonamide
Reaction: Cyclization with a suitable reagent such as phosgene or its derivatives to form the benzoisothiazole ring.
Conditions: Typically carried out under reflux conditions in an inert atmosphere.
Scientific Research Applications
N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.
Comparison with Similar Compounds
- N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propionamide
- N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)butyramide
Comparison:
Structural Differences: The length of the acyl chain (acetamide vs. propionamide vs. butyramide) can influence the compound’s reactivity and interaction with biological targets.
Chemical Properties: Variations in the acyl chain length can affect the compound’s solubility, stability, and overall chemical behavior.
Biological Activity: The specific structure of N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide may confer unique biological activities compared to its analogs, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-19(2)13-9-7-12(8-10-13)18-16(21)11-20-17(22)14-5-3-4-6-15(14)25(20,23)24/h3-10H,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFDVIXJGVILSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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